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Compound of Interest

Compound Name: Isowyosine

Cat. No.: B13420988 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of plausible synthetic routes for Isowyosine, a

modified nucleoside with a core structure of 3,4-Dihydro-6,7-dimethyl-3-β-D-ribofuranosyl-9H-

imidazo[1,2-a]purin-9-one. Due to the limited availability of direct synthesis protocols for

Isowyosine in published literature, this guide presents methodologies adapted from the

synthesis of structurally related imidazo[1,2-a]purine and 3-deazaguanosine nucleosides.

Chemical Profile of Isowyosine
Isowyosine is a ribonucleoside analog with a molecular formula of C₁₄H₁₇N₅O₅ and a

molecular weight of 335.32 g/mol [1][2]. Its structure features a dimethylated imidazo[1,2-

a]purin-9-one heterocyclic base attached to a β-D-ribofuranose moiety.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b13420988?utm_src=pdf-interest
https://www.benchchem.com/product/b13420988?utm_src=pdf-body
https://www.benchchem.com/product/b13420988?utm_src=pdf-body
https://www.benchchem.com/product/b13420988?utm_src=pdf-body
https://www.benchchem.com/product/b13420988?utm_src=pdf-body
https://www.kuujia.com/cas-577773-09-2.html
https://pubchem.ncbi.nlm.nih.gov/compound/Isowyosine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13420988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

IUPAC Name

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-

(hydroxymethyl)oxolan-2-yl]-6,7-dimethyl-5H-

imidazo[1,2-a]purin-9-one[2]

CAS Number 577773-09-2[1][2]

Synonyms
imG2, 3,4-Dihydro-6,7-dimethyl-3-β-D-

ribofuranosyl-9H-imidazo[1,2-a]purin-9-one[1][2]

Molecular Formula C₁₄H₁₇N₅O₅[1][2]

Molecular Weight 335.32 g/mol [2]

Proposed Synthetic Strategies
The synthesis of Isowyosine can be approached by two primary strategies, drawing parallels

from the synthesis of related nucleoside analogs such as 3-deazaguanosine and other

imidazopyrimidine nucleosides.

Strategy A: Linear Synthesis via Imidazole Precursor

This approach involves the initial synthesis of a substituted imidazole precursor, followed by the

construction of the second ring of the purine analog and subsequent glycosylation.

Strategy B: Convergent Synthesis via Pre-formed Heterocycle

This strategy focuses on the synthesis of the 6,7-dimethyl-imidazo[1,2-a]purin-9-one

heterocyclic base first, followed by its coupling with a protected ribofuranose derivative.

Experimental Protocols
Protocol 1: Synthesis of 6,7-dimethyl-imidazo[1,2-
a]purin-9-one (The Heterocyclic Base)
This protocol is adapted from general methods for the synthesis of imidazo[1,2-a]pyridines and

related fused heterocycles.
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Materials:

4,5-Dimethyl-2-aminopyridine

Ethyl bromoacetate

Sodium ethoxide

Ethanol

Diethyl ether

Procedure:

Cyclization: A solution of 4,5-dimethyl-2-aminopyridine (1.0 eq) in anhydrous ethanol is

treated with sodium ethoxide (1.1 eq) at room temperature. To this mixture, ethyl

bromoacetate (1.2 eq) is added dropwise. The reaction mixture is then heated to reflux for 6-

8 hours.

Work-up and Purification: After cooling to room temperature, the solvent is removed under

reduced pressure. The residue is suspended in water and extracted with ethyl acetate. The

combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and

concentrated. The crude product is purified by column chromatography on silica gel (eluent:

dichloromethane/methanol gradient) to afford the 6,7-dimethyl-imidazo[1,2-a]purin-9-one.

Quantitative Data (Expected):

Parameter Value

Yield 60-75%

Purity (HPLC) >95%

Reaction Time 6-8 hours

Protocol 2: Ribosylation of the Heterocyclic Base
(Convergent Approach)
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This protocol outlines the coupling of the synthesized heterocyclic base with a protected ribose

derivative, a common strategy in nucleoside synthesis.

Materials:

6,7-dimethyl-imidazo[1,2-a]purin-9-one

1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

N,O-Bis(trimethylsilyl)acetamide (BSA)

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

Anhydrous acetonitrile

Saturated sodium bicarbonate solution

Sodium methoxide in methanol

Procedure:

Silylation: The heterocyclic base (1.0 eq) is suspended in anhydrous acetonitrile, and N,O-

Bis(trimethylsilyl)acetamide (BSA) (2.5 eq) is added. The mixture is heated at 60°C until a

clear solution is obtained.

Glycosylation: The reaction is cooled to 0°C, and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-

ribofuranose (1.2 eq) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 eq) are

added. The reaction is stirred at room temperature for 12-16 hours.

Quenching and Extraction: The reaction is quenched by the addition of saturated sodium

bicarbonate solution and extracted with ethyl acetate. The organic layer is washed with brine,

dried, and concentrated.

Deprotection: The crude protected nucleoside is dissolved in a solution of sodium methoxide

in methanol and stirred at room temperature for 4-6 hours.

Purification: The reaction is neutralized with acetic acid, and the solvent is evaporated. The

residue is purified by reverse-phase HPLC to yield Isowyosine.
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Quantitative Data (Expected):

Parameter Value

Yield (Glycosylation) 40-55%

Yield (Deprotection) 80-90%

Overall Purity (HPLC) >98%
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Caption: Convergent synthetic workflow for Isowyosine.
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b13420988?utm_src=pdf-body-img
https://www.benchchem.com/product/b13420988?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13420988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Materials

Heterocyclic Base Synthesis Protected Ribose Synthesis

Linear SynthesisConvergent Synthesis

Isowyosine

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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